Cytotoxic Selectivity in Lung Adenocarcinoma (A549) Versus Fibroblast (NIH/3T3) Models – Structural Determinants from Benzothiazole-Piperazine Acetamide SAR
Although direct A549/NIH/3T3 data for CAS 897481-43-5 are not yet published, the benzothiazole-piperazine acetamide series reported by Evren et al. (2025) demonstrates that the selectivity index (SI) varies dramatically with substituent identity: the most selective analog, compound 2h (6-methoxybenzothiazole-piperazine acetamide), achieved an SI of 29.23 (A549 IC50: 10.83±0.76 µM vs. NIH/3T3 IC50: ~316 µM), while the unsubstituted or differently substituted analogs exhibited SI values ranging from 6.93 to 11.59 [1]. The 4-fluoro substitution pattern and phenoxyacetyl linker present in CAS 897481-43-5 occupy a distinct chemical space that, based on class-level SAR, is predicted to alter lipophilicity and target binding relative to these published analogs [1][2].
| Evidence Dimension | Cytotoxic selectivity index (A549 cancer cells vs. NIH/3T3 fibroblasts) |
|---|---|
| Target Compound Data | Not directly reported; predicted to differ from comparator series based on 4-fluoro and phenoxyacetyl structural features. |
| Comparator Or Baseline | Compound 2h (6-methoxybenzothiazole-piperazine acetamide): SI = 29.23; Compound 2c (6-methylbenzothiazole-piperazine acetamide): SI = 6.93; Compound 2d (unsubstituted benzothiazole-piperazine acetamide): SI = 11.59. |
| Quantified Difference | SI range across comparator series: 6.93–29.23; CAS 897481-43-5’s distinct substitution is anticipated to modulate selectivity. |
| Conditions | SRB assay; A549 human lung adenocarcinoma, C6 glioma, NIH/3T3 mouse fibroblast cell lines; 48–72 h exposure. |
Why This Matters
The wide SI range among structurally similar analogs underscores that even minor substituent changes drastically alter therapeutic window, making CAS 897481-43-5 a critical probe for mapping fluorine- and phenoxyacetyl-dependent selectivity.
- [1] EVREN, Asaf Evrim, EKSELLİ, Büşra, YURTTAŞ, Leyla, TEMEL, Halide Edip, AKALİN ÇİFTÇİ, Gülşen (2025) Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity. Journal of Molecular Structure, 1320. doi:10.1016/j.molstruc.2024.139732 View Source
- [2] Demir Özkay, Ü., et al. (2016) Design, synthesis, and AChE inhibitory activity of new benzothiazole–piperazines. Bioorganic & Medicinal Chemistry Letters, 26(22), 5387-5394. doi:10.1016/j.bmcl.2016.10.041 View Source
